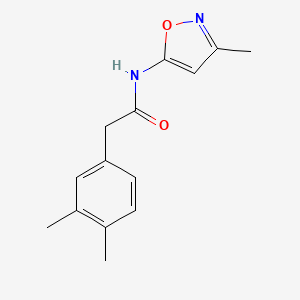

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Description

2-(3,4-Dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethylphenyl group attached to the α-carbon of the acetamide backbone and a 3-methyl-1,2-oxazol-5-yl substituent as the nitrogen-bound moiety.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-4-5-12(6-10(9)2)8-13(17)15-14-7-11(3)16-18-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHXPKBJTNRHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=CC(=NO2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenylamine and 3-methylisoxazole.

Acylation Reaction: The 3,4-dimethylphenylamine undergoes an acylation reaction with an acylating agent, such as acetyl chloride, to form the corresponding acetamide intermediate.

Coupling Reaction: The acetamide intermediate is then coupled with 3-methylisoxazole under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or isoxazole rings are replaced with other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain oxazole derivatives possess activity against a range of Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in their efficacy against microbial strains .

Pharmacological Properties

The compound's structural configuration allows it to interact with specific biological targets. Its oxazole moiety is known for enhancing bioactivity and selectivity towards various receptors. This has led to investigations into its role as a potential ligand for metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Neuropharmacology

Potential Neuroprotective Effects

The interaction of this compound with mGluRs suggests its potential use in neuropharmacology. Compounds targeting mGluR group III have been explored for their therapeutic effects in conditions like amyotrophic lateral sclerosis and other neurodegenerative disorders. The modulation of these receptors can lead to neuroprotective outcomes, highlighting the importance of further research into this compound's mechanisms .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the compound's identity and purity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide, highlighting substituent variations, molecular properties, and reported applications:

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to analogs with chloro (e.g., 16e in ) or methoxy substituents (e.g., compounds in ). This could influence membrane permeability in biological systems.

Synthetic Challenges :

- Low yields (e.g., 2% for compound 16e ) are common in complex acetamide syntheses, suggesting that the target compound may require optimized reaction conditions for scalable production.

Agrochemical vs. Pharmaceutical Potential: Chlorinated analogs (e.g., ) are prioritized as pesticides, while oxazole/oxadiazole derivatives (e.g., ) are more frequently associated with drug discovery, implying that the target compound’s applications may depend on substituent tuning.

Research Findings and Limitations

- Biological Activity Gaps : While anti-exudative acetamides (e.g., ) and antimicrobial derivatives (e.g., ) are documented, the target compound’s specific bioactivity remains uncharacterized in the provided sources.

- Physicochemical Data : Analogous compounds (e.g., ) report solubility and stability metrics, but the target compound’s properties (e.g., logP, pKa) must be experimentally determined.

Biological Activity

The compound 2-(3,4-dimethylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.28 g/mol. The compound features a substituted oxazole ring and an acetamide group, contributing to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. The presence of the dimethylphenyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. It has been found to induce apoptosis in certain cancer cell lines by inhibiting specific kinases involved in cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The oxazole moiety is known to interact with various enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Cell Signaling Pathways : The compound may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli | |

| Anticancer | Induces apoptosis in breast cancer | |

| Anti-inflammatory | Reduces TNF-alpha levels |

Case Study: Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The compound was shown to induce apoptosis through caspase activation and mitochondrial dysfunction. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cells.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, suggesting potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.